N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c28-22(21(16-9-3-1-4-10-16)17-11-5-2-6-12-17)25-24-27-26-23(30-24)20-15-18-13-7-8-14-19(18)29-20/h1-15,21H,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNCXNQEGATTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide typically involves multiple steps, starting with the formation of benzofuran derivatives. One common approach is the cyclization of 2-aminobenzofuran with appropriate reagents to form the oxadiazole ring. Subsequent acylation with diphenylacetyl chloride completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofurans or oxadiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide has shown potential as an antimicrobial and antitumor agent. Its bioactivity has been studied in various biological assays.
Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an anti-inflammatory and analgesic agent. Its mechanism of action involves interaction with specific molecular targets, which can modulate biological pathways.
Industry: In the industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various products.
Mechanism of Action
The mechanism by which N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other 1,3,4-oxadiazole derivatives, which are well-documented for their diverse bioactivities. Below is a detailed comparison based on structural features, physicochemical properties, and biological activities:
Structural Features
Physicochemical Properties
Key Differentiators of the Target Compound
Aromaticity vs. Flexibility : The benzofuran-oxadiazole core provides rigid aromaticity compared to sulfur-linked analogs (e.g., 7d, 5d), which may enhance target binding but reduce conformational adaptability.
Electron Effects : Unlike brominated (5d) or nitro-substituted (3a) analogs, the target lacks strong electron-withdrawing groups, which may alter its interaction with redox-sensitive enzymes.
Biological Activity
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a compound that has drawn attention in pharmacological research due to its potential biological activities. This compound features a unique structure that combines a benzofuran moiety with an oxadiazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 378.41 g/mol. The presence of the benzofuran and oxadiazole structures contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds derived from benzofuran have shown significant activity against various strains of bacteria and fungi. In particular:
- Antitubercular Activity : A series of benzofuran derivatives were evaluated for their efficacy against Mycobacterium tuberculosis (M. tuberculosis). Compounds with hydroxyl substitutions on the benzofuran ring demonstrated potent antitubercular activity with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .
- Antifungal Activity : Benzofuran derivatives have also been studied for antifungal properties. Compounds exhibiting a benzofuran scaffold showed MIC values ranging from 1.6 to 12.5 µg/mL against various fungal species, indicating their potential as antifungal agents .
Anticancer Activity
The oxadiazole ring in this compound is particularly noteworthy for its anticancer properties:
- Inhibition of HIF-1 : A study found that certain derivatives of benzofuran exhibited inhibitory effects on hypoxia-inducible factor 1 (HIF-1), a critical mediator in cancer progression. Specifically, one derivative demonstrated an IC50 value of 12.5 µM in inhibiting HIF-1α expression under hypoxic conditions .
- Cell Viability : In vitro studies indicated that compounds based on this structure could reduce cell viability in various cancer cell lines, suggesting that they may serve as potential therapeutic agents in cancer treatment .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction cascades.
- Receptor Interaction : It may interact with cellular receptors that modulate cellular responses to external stimuli.
- Induction of Apoptosis : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Research Findings and Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Yempala et al., 2014 | Benzofuran derivatives | Antimycobacterial | MIC values as low as 8 µg/mL against M. tuberculosis |
| Recent Study | HIF-1 inhibitors | Anticancer | IC50 = 12.5 µM for HIF-1 inhibition; reduced migration in endothelial cells |
| Various Studies | Benzofuran derivatives | Antifungal | MIC values ranging from 1.6 to 12.5 µg/mL against multiple fungal strains |
Q & A
Q. What are the common synthetic pathways for preparing N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of hydrazide derivatives with carboxylic acids or their analogs to form the oxadiazole core under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2 : Coupling the oxadiazole intermediate with benzofuran-2-yl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions .
- Step 3 : Introducing the 2,2-diphenylacetamide moiety through amidation reactions, often catalyzed by DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) . Key solvents include DMF or THF, with reaction temperatures ranging from 60–120°C .
Q. Which analytical techniques are critical for characterizing this compound?
- Purity assessment : HPLC (High-Performance Liquid Chromatography) with UV detection at λ = 254 nm, using C18 columns and acetonitrile/water mobile phases .
- Structural confirmation : NMR (¹H/¹³C) to verify substituent positions and FT-IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed [M+H]⁺ at m/z 483.15) .
Q. What primary biological activities have been reported for this compound?
- Antimicrobial : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values: 8–32 µg/mL) .
- Anticancer : Evaluated in MTT assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC₅₀ values of 12–25 µM .
- Enzyme inhibition : Moderate activity against lipoxygenase (LOX) and α-glucosidase (IC₅₀: 40–60 µM) in spectrophotometric assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Benzofuran vs. benzothiophene substitution : Replacing benzofuran with benzothiophene reduces anticancer potency (IC₅₀ increases by ~50%), likely due to altered π-π stacking with target proteins .
- Fluorophenyl vs. methoxyphenyl groups : Fluorophenyl analogs exhibit enhanced lipophilicity (logP increase by 0.5–1.0) and improved blood-brain barrier permeability in predictive ADMET models .
- Diphenylacetamide vs. mono-phenyl : Diphenyl derivatives show 2–3× higher LOX inhibition, attributed to steric effects favoring enzyme active-site binding .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Method standardization : Use consistent assay protocols (e.g., fixed incubation times for cytotoxicity assays) to minimize variability .
- Target engagement studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate direct interactions with proposed biological targets (e.g., LOX or tubulin) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide) to identify trends in substituent-activity relationships .
Q. What advanced strategies optimize pharmacological properties?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and oral bioavailability .
- Co-crystallization studies : Use X-ray crystallography to map interactions with enzymes like α-glucosidase, guiding rational modifications .
- Hybrid analogs : Combine the oxadiazole core with known pharmacophores (e.g., pyrazolo[3,4-d]pyrimidine) to enhance multitarget activity .
Methodological Recommendations
- For SAR studies : Prioritize substituents with electron-withdrawing groups (e.g., -F, -NO₂) to enhance target binding .
- For stability testing : Conduct accelerated degradation studies under acidic (pH 1.2) and oxidative (H₂O₂) conditions to identify labile moieties .
- For mechanistic studies : Combine molecular docking (AutoDock Vina) with mutagenesis assays to validate predicted binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
